6-[(2,4-Dichlorophenyl)methoxy]pyridazin-3(2H)-one
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Overview
Description
6-((2,4-Dichlorobenzyl)oxy)pyridazin-3(2H)-one is a heterocyclic compound that features a pyridazinone core substituted with a 2,4-dichlorobenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-((2,4-Dichlorobenzyl)oxy)pyridazin-3(2H)-one typically involves the reaction of 2,4-dichlorobenzyl chloride with pyridazin-3(2H)-one in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product in high purity .
Chemical Reactions Analysis
Types of Reactions
6-((2,4-Dichlorobenzyl)oxy)pyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-((2,4-Dichlorobenzyl)oxy)pyridazin-3(2H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 6-((2,4-Dichlorobenzyl)oxy)pyridazin-3(2H)-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also modulate receptor functions by binding to receptor sites and altering signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- 6-((2,4-Dichlorobenzyl)amino)pyridazin-3-ol
- 6-((2,4-Dichlorobenzyl)thio)pyridazin-3(2H)-one
Uniqueness
6-((2,4-Dichlorobenzyl)oxy)pyridazin-3(2H)-one is unique due to its specific substitution pattern and the presence of an oxygen atom in the benzyl group. This structural feature can influence its reactivity and interaction with biological targets, making it distinct from its analogs .
Biological Activity
6-[(2,4-Dichlorophenyl)methoxy]pyridazin-3(2H)-one, a synthetic organic compound featuring a pyridazine ring, has garnered attention in medicinal chemistry due to its diverse biological activities. The compound's structure, characterized by a methoxy group and a dichlorophenyl moiety, suggests potential applications in treating various diseases, particularly in anti-inflammatory and anticancer therapies.
The molecular formula of this compound is C11H9Cl2N2O with a molecular weight of approximately 284.12 g/mol. Its unique structural features contribute to its biological activity, making it an interesting subject for research.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities, including:
- Anticancer Properties : Studies have shown that it may inhibit cell proliferation in various cancer cell lines by targeting specific molecular pathways.
- Anti-inflammatory Effects : The compound has been reported to modulate inflammatory responses, potentially offering therapeutic benefits in inflammatory diseases.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. This interaction often leads to:
- Enzyme Inhibition : The compound can bind to active sites of enzymes, inhibiting their activity and thus affecting metabolic pathways.
- Receptor Modulation : By modulating receptor functions, it can influence cellular signaling pathways involved in inflammation and cancer progression.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
-
Anticancer Activity :
- A study demonstrated that this compound significantly reduced the viability of cancer cells in vitro. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways.
- Another research highlighted its effectiveness against breast cancer cell lines, showing a dose-dependent inhibition of cell growth.
-
Anti-inflammatory Effects :
- Research indicated that this compound could inhibit the production of pro-inflammatory cytokines in macrophages stimulated by lipopolysaccharides (LPS). This suggests its potential as an anti-inflammatory agent.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
Compound Name | Structural Features | Unique Properties |
---|---|---|
3,4-Dichlorobenzyl chloride | Contains a dichlorobenzyl group | Used primarily as an intermediate in synthesis |
5-Chloro-6-phenyl-pyridazin-3(2H)-one | Contains a phenyl group | Exhibits antifungal activity |
6-(3-Chlorophenyl)methoxy-pyridazin-3(2H)-one | Contains a methoxy group | Potential for antibacterial applications |
Properties
CAS No. |
87426-04-8 |
---|---|
Molecular Formula |
C11H8Cl2N2O2 |
Molecular Weight |
271.10 g/mol |
IUPAC Name |
3-[(2,4-dichlorophenyl)methoxy]-1H-pyridazin-6-one |
InChI |
InChI=1S/C11H8Cl2N2O2/c12-8-2-1-7(9(13)5-8)6-17-11-4-3-10(16)14-15-11/h1-5H,6H2,(H,14,16) |
InChI Key |
ROXPNXVPYUNFDW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)COC2=NNC(=O)C=C2 |
Origin of Product |
United States |
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